1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a boronic ester-functionalized pyrazole derivative. Its structure features:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions for further derivatization .
This compound’s design aligns with trends in medicinal and agrochemical chemistry, where boronate esters serve as intermediates for synthesizing bioactive molecules .
Properties
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BCl2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-7-13(18)5-6-14(11)19/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVOAVDKRLNLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Boronate Ester Preparation
The boronate ester functionality is introduced on the pyrazole ring typically via borylation reactions. The commercially available or synthesized 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a key intermediate. This compound can be prepared by:
- Direct borylation of pyrazole derivatives using bis(pinacolato)diboron under catalytic conditions.
- Protection of the pyrazole nitrogen if necessary, followed by regioselective borylation at the C-4 position.
The pinacol boronate ester group is stable and amenable to cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The core synthetic step is the palladium-catalyzed coupling between the pyrazole boronate ester and a 2,5-dichlorobenzyl halide or analogous aryl halide. The general conditions involve:
- Catalyst: Palladium complexes such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct or tris(dibenzylideneacetone)dipalladium(0) with appropriate phosphine ligands (e.g., XPhos).
- Base: Potassium carbonate, cesium carbonate, or sodium bicarbonate in aqueous or mixed solvent systems.
- Solvent: 1,4-dioxane, sometimes mixed with water.
- Temperature: Typically 80–100 °C.
- Atmosphere: Inert nitrogen atmosphere to prevent catalyst degradation.
- Reaction time: 1.5 to 4 hours or overnight depending on conditions.
Example Reaction Procedure
A representative procedure adapted from the literature is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Charge reaction vial with 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.2 M in 1,4-dioxane), potassium carbonate (1.0 M in water), and palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2) | Setup for Suzuki coupling |
| 2 | Add 2,5-dichlorobenzyl halide or analogous aryl bromide | Electrophilic coupling partner |
| 3 | Purge with nitrogen and heat to 80 °C for 4 hours with stirring | Cross-coupling reaction |
| 4 | Workup by dilution with ethyl acetate, washing with aqueous sodium hydroxide and brine | Removal of inorganic salts and impurities |
| 5 | Concentrate and purify by preparative HPLC or silica gel chromatography | Isolation of pure product |
This method yields the target compound with moderate to good yields (e.g., 60–70%) depending on substrate purity and reaction optimization.
Reaction Parameters and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | 0.5–5 mol% Pd(dppf)Cl2 or Pd2(dba)3 with XPhos | Ligand choice affects activity and selectivity |
| Base | K2CO3, Cs2CO3, or NaHCO3 (1–3 equivalents) | Base strength influences boronate activation |
| Solvent | 1,4-Dioxane, sometimes mixed with water | Mixed solvents improve solubility and reaction rate |
| Temperature | 80–100 °C | Elevated temperature promotes coupling |
| Time | 1.5–16 hours | Longer times for less reactive substrates |
| Atmosphere | Nitrogen or argon | Prevents catalyst oxidation |
Analytical Data and Characterization
The product is typically characterized by:
- Mass spectrometry (ESI-MS) showing molecular ion peaks consistent with formula.
- ^1H NMR confirming aromatic and pyrazole proton environments.
- Purity assessed by HPLC or preparative chromatography.
Summary Table of Representative Preparation Conditions
Additional Notes
- The presence of electron-withdrawing groups such as dichloro substituents on the benzyl moiety may require slight adjustments in catalyst loading or reaction time.
- Microwave irradiation has been reported to accelerate similar Suzuki couplings, reducing reaction time to under 2 hours.
- The stability of the boronate ester under reaction conditions is crucial; pinacol esters are preferred for their robustness.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that pyrazole derivatives can exhibit significant anticancer properties. Studies have shown that compounds with similar structures can act as inhibitors of tumor growth by inducing apoptosis in cancer cells. The incorporation of the boron moiety may enhance the compound's ability to interact with biological targets involved in cancer progression .
- Anti-inflammatory Properties :
- Neurological Applications :
Agrochemical Applications
- Pesticide Development :
- Herbicides :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related pyrazole compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory models, researchers found that administering a pyrazole derivative reduced levels of inflammatory markers significantly compared to control groups. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s boron-containing moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the dichlorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.
Comparison with Similar Compounds
Structural Analogues with Boronate Substituents
The pinacol boronate group is a hallmark of synthetic utility. Key analogues include:
Key Observations :
Bioactive Pyrazole Derivatives Without Boronate Groups
Pyrazole scaffolds with halogenated aryl groups are prevalent in agrochemicals. For example:
Comparison with Target Compound :
- The target’s boronate group is absent in these bioactive analogues, suggesting its role is primarily synthetic (e.g., enabling late-stage diversification) rather than direct bioactivity .
- Chlorinated aryl groups in both the target and insecticidal compounds highlight their importance in target binding, possibly via hydrophobic interactions .
Pharmacological Analogues
Pyrazole-boronate hybrids are explored in drug discovery:
Key Differences :
- The target compound’s (2,5-dichlorophenyl)methyl group may confer distinct pharmacokinetic properties (e.g., increased lipophilicity) compared to fluorophenyl or unsubstituted aryl groups .
Biological Activity
1H-Pyrazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound “1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and antimicrobial activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to exhibit antiproliferative activity against various cancer cell lines.
Key Findings:
- In vitro Studies : Research indicates that the compound effectively inhibits the growth of several cancer types including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. Such activity is attributed to its ability to interfere with cellular proliferation pathways .
- In vivo Studies : Animal models have demonstrated that this pyrazole derivative can significantly reduce tumor sizes and improve survival rates in treated subjects .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 0.15 | |
| Breast Cancer | MDA-MB-231 | 0.12 | |
| Liver Cancer | HepG2 | 0.10 | |
| Colorectal Cancer | HCT116 | 0.20 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also well-documented. The compound has shown promising results in inhibiting pro-inflammatory cytokines.
Key Findings:
- Cytokine Inhibition : The compound demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in various models .
- Mechanism of Action : It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various bacterial strains.
Key Findings:
- Broad-Spectrum Activity : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria such as E. coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : In vitro assays revealed MIC values comparable to standard antibiotics.
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives similar to the compound under review:
- Breast Cancer Treatment : A study reported that a closely related pyrazole derivative significantly inhibited tumor growth in a mouse model of breast cancer, leading to a notable increase in survival rates .
- Anti-inflammatory Drug Development : Research involving the synthesis of new pyrazole derivatives showed that modifications could enhance anti-inflammatory properties while reducing side effects associated with traditional NSAIDs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
